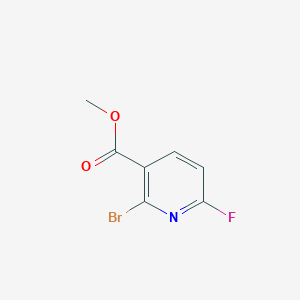

Methyl 2-bromo-6-fluoropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-6-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUAEJBUNAEEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214385-74-6 | |

| Record name | methyl 2-bromo-6-fluoropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Bromo-6-fluoropyridine

The synthesis of 2-bromo-6-fluoropyridine is a crucial step in preparing methyl 2-bromo-6-fluoropyridine-3-carboxylate. One common method involves the reaction of 2,6-dibromopyridine with potassium fluoride in the presence of a crown ether, such as 18-crown-6, under vacuum conditions.

- Starting Material: 2,6-Dibromopyridine

- Reagents: Potassium fluoride, 18-crown-6

- Conditions: Heated at 190°C under vacuum (200 mbar)

- Yield: Approximately 43.90 g of 2-bromo-6-fluoropyridine

Carboxylation and Esterification

Once 2-bromo-6-fluoropyridine is obtained, it can be converted into this compound through a carboxylation followed by an esterification reaction. However, specific literature detailing this exact sequence for this compound is limited. A general approach might involve lithiation of the pyridine ring, followed by reaction with carbon dioxide, and then esterification with methanol.

- Lithiation: Treatment of 2-bromo-6-fluoropyridine with a strong base like n-Butyl Lithium.

- Carboxylation: Reaction with CO2 to form the carboxylic acid.

- Esterification: Reaction with methanol in the presence of an acid catalyst.

Alternative Approaches

Alternative methods might involve the use of different precursors or catalysts to improve yield or simplify the synthesis. For instance, using p-toluenesulfonic acid as a catalyst in esterification reactions, as seen in the preparation of other pyridine derivatives, can enhance efficiency and reduce side reactions.

Data and Findings

| Compound | Synthesis Method | Yield | Conditions |

|---|---|---|---|

| 2-Bromo-6-fluoropyridine | Reaction with KF and 18-crown-6 | 43.90 g | 190°C, 200 mbar |

| This compound | Lithiation, carboxylation, esterification | Not specified | General conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoropyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura

Biological Activity

Methyl 2-bromo-6-fluoropyridine-3-carboxylate is an organic compound with the molecular formula and a CAS number of 1214385-74-6. This compound features a pyridine ring with a bromine atom at the 2-position, a fluorine atom at the 6-position, and a carboxylate group at the 3-position. The unique arrangement of halogen substituents significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The presence of bromine and fluorine enhances the compound's lipophilicity and potential interactions with biological targets. The synthesis of this compound typically involves multi-step reactions, which can include nucleophilic aromatic substitution methods that allow for controlled production with desired purity levels .

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural motifs often exhibit significant pharmacological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including:

- Antibacterial Activity : Many pyridine derivatives have demonstrated effectiveness against various bacterial strains.

- Antifungal Effects : Certain compounds within this class have shown promise in inhibiting fungal growth.

- Antitumor Properties : Some studies suggest that pyridine derivatives can induce apoptosis in cancer cells .

The halogen substituents (bromine and fluorine) can enhance bioactivity by influencing the compound's binding capabilities to biological receptors. This interaction is crucial for drug design, as it affects the pharmacodynamics and pharmacokinetics of potential therapeutic agents.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

| Compound Name | Antibacterial | Antifungal | Antitumor |

|---|---|---|---|

| This compound | Limited Data | Limited Data | Limited Data |

| Methyl 2-bromo-5-fluoropyridine-3-carboxylate | Yes | Yes | Yes |

| Other Pyridine Derivatives | Yes | Yes | Yes |

Case Studies and Research Findings

Research on similar compounds has highlighted their potential as therapeutic agents. For instance, studies focusing on pyridine derivatives have reported:

- Antimicrobial Screening : Compounds structurally related to this compound have been evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The presence of halogen atoms was found to enhance activity due to increased lipophilicity, which facilitates membrane penetration.

- Cytotoxicity Determination : In vitro assays have indicated that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines, such as HeLa cells. The cytotoxicity was observed to increase in a dose-dependent manner, suggesting that these compounds could be further developed as anticancer agents .

- Interaction Studies : Investigations into the reactivity of this compound with various nucleophiles and electrophiles are ongoing. Understanding these interactions is essential for predicting its behavior in biological systems and its potential therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-bromo-6-fluoropyridine-3-carboxylate serves as a valuable building block in pharmaceutical research. Its structural characteristics allow it to participate in various synthetic pathways leading to biologically active compounds.

Potential Uses in Drug Development

- Antimicrobial Agents : Compounds with similar pyridine structures have demonstrated antibacterial and antifungal properties. The presence of halogens (bromine and fluorine) may enhance bioactivity by improving lipophilicity and receptor binding capabilities.

- Antitumor Activity : Pyridine derivatives are often explored for their anticancer potential. The unique substituents in this compound may facilitate interactions with biological targets associated with cancer proliferation.

Case Studies in Drug Design

- Synthesis of Antiparasitic Agents :

- Inhibitors of Kinases :

Organic Synthesis Applications

The compound is also utilized as an intermediate in organic synthesis, enabling the construction of more complex molecular architectures.

Synthetic Pathways

This compound can be synthesized through various methods, including:

- Bromination Reactions : The introduction of bromine is typically achieved using brominating agents under controlled conditions, which allows for high yields and purity.

- Coupling Reactions : It can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing diverse organic compounds.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Application Area |

|---|---|---|

| This compound | Bromine at position 2, Fluorine at position 6 | Pharmaceutical intermediates |

| Methyl 3-bromo-6-formylpyridine-2-carboxylate | Formyl group at position 6 | Antimicrobial and anticancer agents |

| Methyl 2-chloro-5-fluoropyridine-3-carboxylate | Chlorine instead of bromine | Synthetic intermediates |

Agricultural Applications

While primarily focused on pharmaceutical applications, this compound may also find utility in agricultural chemistry as a precursor for developing agrochemicals.

Potential Uses

The compound's reactivity can be harnessed to synthesize herbicides or pesticides that target specific biological pathways in pests or weeds, thereby enhancing crop protection strategies.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Fluorine (high electronegativity) in the target compound increases the electron-deficient nature of the pyridine ring compared to the amino group in Methyl 2-amino-6-bromopyridine-3-carboxylate, favoring electrophilic substitution reactions . Chlorine in Methyl 6-bromo-3-chloropicolinate provides moderate electron withdrawal but may sterically hinder reactions at C3 compared to fluorine .

Reactivity in Cross-Coupling :

- Applications: The amino derivative (Methyl 2-amino-6-bromopyridine-3-carboxylate) is prioritized in drug discovery for its ability to form hydrogen bonds with biological targets . The target compound’s fluorine atom enhances metabolic stability in pharmaceuticals, while the chloro analog is more common in agrochemicals due to cost-effectiveness .

Role of the Ester Group

The methyl ester at C3 enables hydrolysis to carboxylic acids or transesterification, providing a handle for further derivatization. This contrasts with 2-bromo-3-methylpyridine, which lacks an ester group and is primarily used as a ligand or catalyst precursor .

Q & A

Basic: What synthetic routes are effective for preparing Methyl 2-bromo-6-fluoropyridine-3-carboxylate, and how is regioselectivity controlled during halogenation?

Methodological Answer:

The synthesis typically involves sequential halogenation and esterification. A regioselective bromination at the 2-position can be achieved using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA), followed by quenching with a bromine source. Fluorination at the 6-position may employ nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions. To control regioselectivity, steric and electronic effects of substituents (e.g., ester groups at position 3) direct halogenation sites. Computational modeling (e.g., DFT) can predict reactivity patterns, while HPLC or GC-MS monitors reaction progress .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : and NMR identify substituent positions via coupling constants (e.g., for fluorine interactions).

Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and halogen isotope patterns (e.g., / splitting).

X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles, critical for verifying regiochemistry. ORTEP-3 visualizes thermal ellipsoids to assess structural rigidity .

Advanced: How do electron-withdrawing groups (Br, F) influence the pyridine ring’s reactivity in cross-coupling reactions?

Methodological Answer:

The 2-bromo and 6-fluoro substituents activate the ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. Bromine’s electronegativity enhances oxidative addition with Pd(0) catalysts, while fluorine’s inductive effect stabilizes transition states. To optimize catalytic efficiency:

- Screen ligands (e.g., SPhos, Xantphos) to mitigate steric hindrance from the 3-carboxylate group.

- Use kinetic studies (e.g., in situ IR) to track reaction rates.

- Compare turnover numbers (TONs) with analogous substrates lacking fluorine to isolate electronic effects .

Advanced: How can discrepancies between crystallographic bond lengths and DFT-calculated values be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., thermal motion) or experimental artifacts. Strategies include:

Refinement Checks : Re-analyze SHELXL refinement parameters (e.g., ADPs, restraints).

Neutron Diffraction : Resolves hydrogen positions more accurately than X-ray.

Temperature-Dependent Studies : Collect data at 100 K to reduce thermal disorder.

Computational Validation : Compare experimental data with gas-phase DFT models (accounting for crystal packing forces using periodic boundary conditions) .

Advanced: How do hydrogen-bonding networks affect the crystal packing of derivatives?

Methodological Answer:

Graph set analysis (Etter’s method) categorizes hydrogen-bond motifs (e.g., rings). For this compound:

- The carbonyl oxygen may act as an acceptor, forming C=O···H–N interactions with co-crystallized amines.

- Fluorine’s low polarizability reduces its role as an acceptor, but Br···π interactions may contribute.

- Use Mercury (CCDC) to map intermolecular contacts and correlate packing with solubility trends .

Basic: What purification methods are suitable for this compound, given its solubility profile?

Methodological Answer:

Recrystallization : Use ethyl acetate/hexane mixtures (polar aprotic solvent system) to exploit temperature-dependent solubility.

Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% EtOAc in DCM). Monitor fractions via TLC (UV-active spots).

Solubility Testing : Pre-screen solvents (DMF, THF) using Hansen solubility parameters to optimize yields .

Advanced: What mechanistic insights explain steric effects in Pd-catalyzed functionalization of this substrate?

Methodological Answer:

The 3-carboxylate group creates steric bulk near the reactive C–Br bond, slowing transmetalation. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.